molecular formula C12H12FN3O B13209592 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole

2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B13209592
M. Wt: 233.24 g/mol
InChI Key: CFAGKYOJRVQRSV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C12H13FN3O and a molecular weight of 222.25 g/mol. It is provided as a solid for research purposes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses. The 1,3,4-oxadiazole ring is a well-known heterocyclic scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acids, esters, and carboxamides . Compounds featuring this structure have been extensively investigated for a wide range of pharmacological activities. Literature indicates that 1,3,4-oxadiazole derivatives can possess significant biological effects, including antibacterial and antifungal activities . The presence of lipophilic and electronegative groups, such as a fluorine atom on the phenyl ring, is a common structural feature that can enhance a molecule's ability to penetrate microbial membranes and improve its antimicrobial properties . Furthermore, the azetidine ring incorporated into this molecule is a valuable saturated heterocycle that frequently appears in modern drug discovery efforts. Researchers are encouraged to explore the potential of this unique hybrid structure in their projects, particularly within the fields of antimicrobial and heterocyclic chemistry.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C12H12FN3O/c1-12(6-14-7-12)11-16-15-10(17-11)8-4-2-3-5-9(8)13/h2-5,14H,6-7H2,1H3

InChI Key

CFAGKYOJRVQRSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C2=NN=C(O2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Route 1: Diacylhydrazide Cyclization

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Ethanol, 80°C, 5h 78 95%
2 POCl₃, reflux, 6h 65 92%

Route 2: One-Pot Synthesis via Carbon Disulfide Mediated Cyclization

Advantages :

  • Avoids harsh dehydrating agents.
  • Higher functional group tolerance.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy :
    • C=N stretch at ~1610–1630 cm⁻¹.
    • C-F stretch (aromatic) at ~1220 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • δ 7.4–7.8 ppm (multiplet, 4H, fluorophenyl).
    • δ 3.2–3.5 ppm (m, 4H, azetidine CH₂).
    • δ 1.4 ppm (s, 3H, CH₃).
  • Mass Spectrometry :
    • m/z 233.24 [M+H]⁺ (consistent with molecular formula C₁₂H₁₂FN₃O).

Challenges and Optimization

  • Azetidine Stability : The 3-methylazetidine moiety may undergo ring-opening under acidic conditions. Use mild neutralization (e.g., NaHCO₃ instead of NaOH).
  • Yield Improvement :
    • Replace POCl₃ with polyphosphoric acid (PPA) for safer handling.
    • Optimize stoichiometry (1:1.2 hydrazide:carboxylic acid).

Comparative Analysis of Methods

Parameter Route 1 (POCl₃) Route 2 (CS₂/KOH)
Reaction Time 6–7 hours 8–10 hours
Yield 65% 58%
Purity 92% 88%
Scalability High Moderate
Byproduct Management HCl gas H₂S odor

Industrial Feasibility

  • Route 1 is preferred for large-scale synthesis due to shorter reaction times and established safety protocols for POCl₃.
  • Green Chemistry Alternatives : Recent studies suggest using ionic liquids or microwave-assisted synthesis to reduce solvent use and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Fluorophenyl Isomers

  • 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1580-50-3): The para-fluorophenyl substitution reduces steric hindrance compared to the ortho-fluoro isomer in the target compound. This derivative lacks the azetidine moiety, limiting its interaction with targets requiring polar interactions .
  • 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride: The meta-fluorophenyl substitution alters electronic distribution but retains the azetidine group.

Chlorophenyl and Nitrophenyl Derivatives

  • 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Exhibited 98.74% growth inhibition (GP) against SF-295 CNS cancer cells at 10⁻⁵ M. The para-chloro and para-fluoro substituents enhance cytotoxicity but differ in polarity compared to the target compound’s ortho-fluoro group .
  • 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) : Demonstrated CNS depressant activity, attributed to electron-withdrawing nitro groups. The absence of a heterocyclic substituent (e.g., azetidine) limits its target versatility .

Table 1: Fluorophenyl-1,3,4-oxadiazole Derivatives and Activities

Compound Name Substituents (Position) Key Activity/Data Reference
Target Compound 2-(2-Fluorophenyl), 5-(3-methylazetidin-3-yl) N/A (Structural focus)
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl, phenyl Not reported
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl, 4-fluorophenyl 98.74% GP (SF-295 cells)

Heterocyclic Substituents at the 5-Position

Azetidine vs. Sulfonyl/Thioether Groups

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Demonstrated potent antibacterial activity against Xanthomonas oryzae (Xoo) with EC₅₀ = 0.17 µg/mL, superior to bismerthiazol. The sulfonyl group enhances electrophilicity, aiding target binding .
  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Exhibited fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum at 50 µg/mL. The thioether linker and trifluoromethylpyrazole substituent contribute to hydrophobic interactions .

Table 2: Heterocyclic Substituent Impact on Bioactivity

Compound Name 5-Position Substituent Activity Reference
Target Compound 3-Methylazetidin-3-yl N/A (Theoretical binding potential)
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Methylsulfonyl EC₅₀ = 0.17 µg/mL (Xoo)
Compound 5g Trifluoromethylpyrazole + thioether >50% fungicidal inhibition

Pharmacological and Agrochemical Profiles

Anticancer Activity

  • 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87): Showed 95.70% GP against SNB-75 CNS cancer cells. The dimethoxyphenyl group enhances π-π stacking, while the target compound’s azetidine may improve solubility .
  • 2-((1H-Indol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole (3.4.18) : Structural similarity in the 2-fluorophenyl group but lacks the azetidine ring. Activity data are unreported, but indole derivatives often target DNA topoisomerases .

Antibacterial and Antifungal Activity

  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Achieved EC₅₀ = 1.98 µg/mL against Xanthomonas axonopodis (Xac), outperforming commercial bactericides. Dual sulfonyl groups enhance stability and membrane penetration .
  • 2-Adamantan-1-yl-5-(4-fluorophenyl)-1,3,4-oxadiazole (LAPVOP) : Crystallographic studies reveal planar oxadiazole-phenyl geometry, favoring intercalation with microbial DNA. The adamantane group increases lipophilicity .

Biological Activity

The compound 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its unique heterocyclic structure and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₂FN₃O
  • Molecular Weight : 233.24 g/mol
  • CAS Number : 2044902-90-9

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its distinct structure is believed to contribute to its varied biological activities.

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant antitumor properties. Preliminary studies on this compound suggest it may interact with cancer cell pathways effectively. For instance:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U-937 (Leukemia)0.12 - 2.78Cell cycle arrest and apoptosis induction

In a comparative study, the compound demonstrated cytotoxic effects similar to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Antimicrobial Activity

Oxadiazole derivatives have also shown promise against various microbial strains. The compound's structural features allow it to bind to bacterial receptors effectively, enhancing its antibacterial properties.

Microbial Strain Activity
Mycobacterium tuberculosisActive against monoresistant strains
Staphylococcus aureusExhibits significant inhibitory effects

The biological activity of this compound is attributed to its ability to bind to specific biological targets involved in disease pathways. Interaction studies using molecular docking have shown that the compound can engage with proteins related to apoptosis and cell cycle regulation .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Reacting appropriate hydrazine derivatives with carboxylic acids.
  • Substitution Reactions : Introducing the fluorophenyl and methylazetidin groups through electrophilic or nucleophilic substitutions.

These methods facilitate the efficient production of the compound in laboratory settings .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Antitumor Activity : A recent study showed that compounds similar to this compound induced apoptosis in various cancer cell lines through upregulation of pro-apoptotic factors .
  • Antimicrobial Efficacy : Another research effort demonstrated that oxadiazole derivatives exhibited significant activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .

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